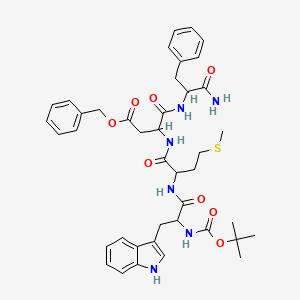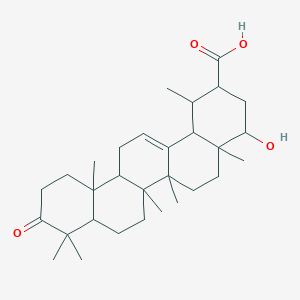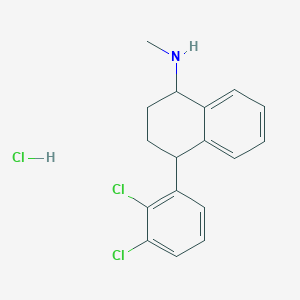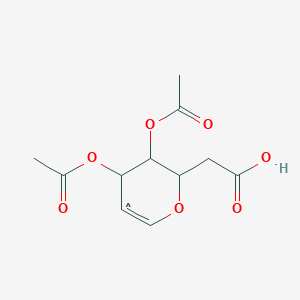![molecular formula C18H34N2O6 B15130012 tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B15130012.png)
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate are stereoisomers of a compound that features a tert-butyl carbamate group attached to a cyclopropyl ring with a hydroxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable base.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the cyclopropyl alcohol with tert-butyl isocyanate under mild conditions to form the desired carbamate.
Industrial Production Methods
Industrial production methods for these compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
These compounds can be used as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, these compounds can be used as probes to study enzyme mechanisms and protein-ligand interactions due to their unique structural features.
Medicine
Industry
In the industrial sector, these compounds can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of these compounds depends on their specific application. For example, in biological systems, they may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate lies in their stereochemistry, which can significantly influence their reactivity and interactions with biological targets. This makes them valuable tools in stereochemical studies and the development of stereoselective synthesis methods.
Propriétés
Formule moléculaire |
C18H34N2O6 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/2C9H17NO3/c2*1-9(2,3)13-8(12)10-7-4-6(7)5-11/h2*6-7,11H,4-5H2,1-3H3,(H,10,12)/t2*6-,7+/m10/s1 |
Clé InChI |
ZZTQIRLMJXHPSO-RMHGRBOHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO.CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC1CO.CC(C)(C)OC(=O)NC1CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15129943.png)

![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B15129958.png)





![cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)

![2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B15130011.png)
